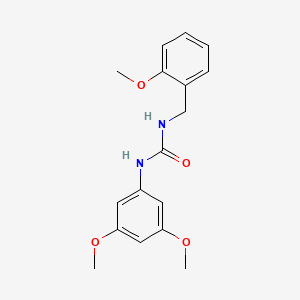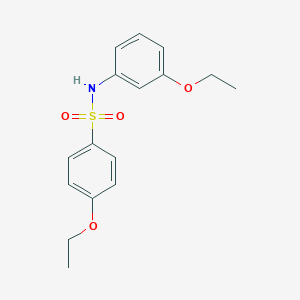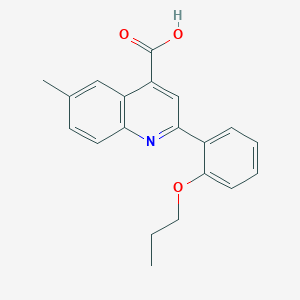
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea
Vue d'ensemble
Description
Urea derivatives are a class of organic compounds that have been extensively studied for their potential applications in medicinal chemistry, including as inhibitors for various enzymes. The compound , due to its structural features, may also be of interest in similar research contexts.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between appropriate isocyanates and amines or through the modification of existing urea derivatives. For example, the synthesis of N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a glycogen synthase kinase-3beta (GSK-3β) inhibitor, involves novel one-pot reactions and subsequent modifications (Vasdev et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives often reveals planar arrangements and specific intramolecular and intermolecular hydrogen bonding patterns that are crucial for their biological activities. The molecular structure is typically characterized using X-ray crystallography or NMR spectroscopy. For instance, N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea displays a coplanar arrangement and hydrogen bonding in its crystal structure (Lough et al., 2010).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including with alkylating agents, to form substituted ureas. The chemical properties are influenced by the substituents on the phenyl rings and the urea moiety, affecting their reactivity and stability.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications and are determined by their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and photostability, are crucial for understanding the behavior of urea derivatives in chemical syntheses and biological systems.
For detailed information on the synthesis, structural analysis, and properties of specific urea derivatives, further research and analysis are required, particularly focusing on the compound "N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea."References:
- (Vasdev et al., 2005)
- (Lough et al., 2010)
Applications De Recherche Scientifique
Metabolic Characterization and Toxicity
Metabolic Pathways and Cytochrome P450 Enzymes : A study by Nielsen et al. (2017) characterized the metabolic pathways of NBOMe compounds, which are structurally related to N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea. These compounds are metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, highlighting the importance of these enzymes in drug metabolism and potential drug-drug interactions (Nielsen et al., 2017).
Clinical Toxicity : Hill et al. (2013) described cases of severe toxicity following the recreational use of 25I-NBOMe, emphasizing the substance's potent serotonergic effects and the clinical challenges it poses, including tachycardia, hypertension, and seizures. This underscores the risks associated with the misuse of psychoactive substances (Hill et al., 2013).
Pharmacological and Chemical Analysis
Analytical Detection : Poklis et al. (2014) developed a method for detecting and quantifying NBOMe derivatives in biological samples using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This work is crucial for forensic and clinical toxicology, enabling the identification of substances in cases of intoxication (Poklis et al., 2014).
Synthesis and Labeling : The synthesis of deuterium-labeled AR-A014418, a compound structurally related to N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea, demonstrates the application of these molecules in pharmacokinetic studies and drug development. Such labeled compounds are used as internal standards in LC–MS analysis, facilitating the study of drug absorption and distribution (Liang et al., 2020).
Potential Therapeutic Applications
- GSK-3β Inhibition : N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of the compound , is a known inhibitor of glycogen synthase kinase 3β (GSK-3β), suggesting potential therapeutic applications in neurodegenerative disorders and cancer. The structural analysis and complex-forming tendencies with iron (III) highlight the compound's biochemical properties and potential pharmacological applications (Vasdev et al., 2005; Lough et al., 2010).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-8-13(9-15(10-14)22-2)19-17(20)18-11-12-6-4-5-7-16(12)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZVSWHNPPUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)
